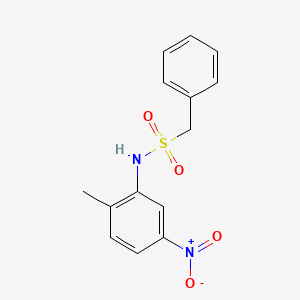
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPS is a sulfonamide derivative that belongs to the family of nitroaromatic compounds.
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can inhibit the growth of bacterial and fungal pathogens. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also stable under normal laboratory conditions. However, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has some limitations for lab experiments. It is highly toxic and must be handled with care. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide. One potential application is the development of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide-based drugs for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide and its potential applications in medicine. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may also have potential applications in agriculture and environmental science, and further research is needed to explore these possibilities.
Synthesemethoden
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can be synthesized by the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide as a yellow crystalline solid with a melting point of 191-193°C.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit anti-inflammatory, anti-bacterial, and anti-cancer properties. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been investigated for its ability to control fungal and bacterial plant diseases. In environmental science, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential use in the degradation of organic pollutants.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-7-8-13(16(17)18)9-14(11)15-21(19,20)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODDSCXBIOKAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

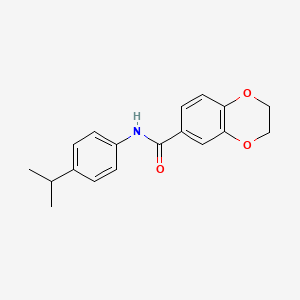
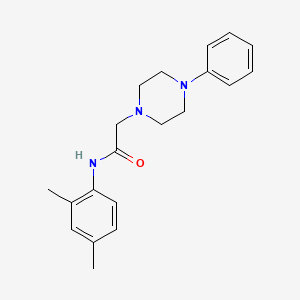

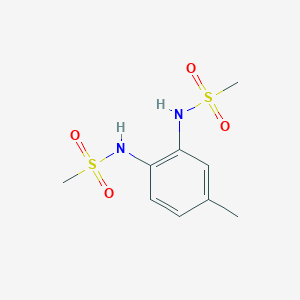
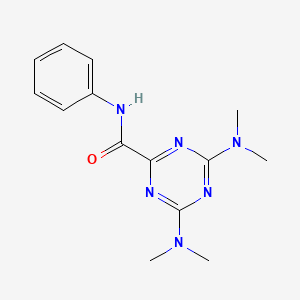
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
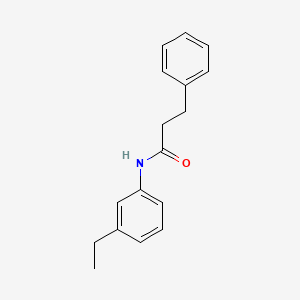
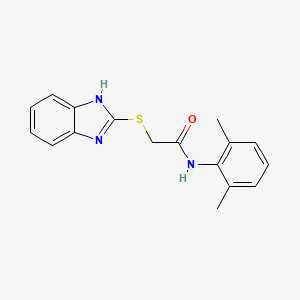


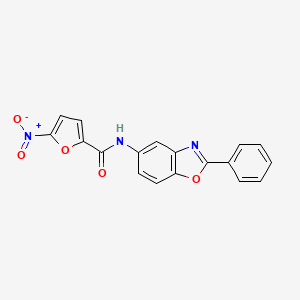
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)